4,5-Dimethyl-2,3-dihydrofuran
Overview
Description
4,5-Dimethyl-2,3-dihydrofuran is an organic compound with the molecular formula C6H10O. It is a furan derivative, characterized by a five-membered ring containing an oxygen atom and two methyl groups attached at the 4th and 5th positions. This compound is known for its unique aromatic properties and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
It’s worth noting that furan derivatives have been studied for their potential interactions with various biological targets .
Mode of Action
Furan derivatives are known to undergo oxidation reactions . The resulting products from these transformations are dependent on the type of oxidizing agent and the reaction conditions .
Biochemical Pathways
Furans are known to be intermediates in the feist–benary synthesis of furans from α-halogen ketones and β-dicarbonyl compounds .
Result of Action
Furan derivatives have been studied for their potential effects on various biological systems .
Action Environment
The action, efficacy, and stability of 4,5-Dimethyl-2,3-dihydrofuran can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds. For instance, the oxidation of furans is known to be influenced by the type of oxidizing agent and the reaction conditions .
Biochemical Analysis
Biochemical Properties
4,5-Dimethyl-2,3-dihydrofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars . This interaction leads to the formation of various flavor compounds. Additionally, this compound can act as a substrate for certain oxidoreductases, influencing the redox state of cells .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in microbial cells like Candida albicans, this compound can arrest the cell cycle at the S and G2/M phases, indicating its potential as an anti-infective agent . In plant cells, it has been linked to the enhancement of flavor biosynthesis, particularly in strawberry callus cultures .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain enzymes involved in the Maillard reaction, thereby affecting the formation of flavor compounds . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing flavor biosynthesis in plants . At higher doses, it can cause toxic or adverse effects. For instance, it has been shown to induce genetic damage in a dose-dependent manner in certain animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, it can be metabolized through the Maillard reaction pathway, leading to the formation of key flavor compounds . Additionally, it can influence metabolic flux and metabolite levels in cells, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes and accumulate in certain cellular compartments . This localization can influence its biochemical activity and interactions with other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with enzymes and other biomolecules, influencing its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethyl-2,3-dihydrofuran can be synthesized through several methods. One common method involves the condensation of ethyl propionate with diethyl oxalate, followed by the reaction of the intermediate diethyl oxalylpropionate with acetaldehyde. The final step involves the acidic decarboxylation of ethyl 4,5-dimethyl-2,3-dioxodihydrofuran-4-carboxylate to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of organocatalysts such as proline or pyrrolidine can facilitate the aldol reaction, leading to the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the methyl groups or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one.
Reduction: this compound derivatives with increased hydrogen content.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4,5-Dimethyl-2,3-dihydrofuran has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its sweet caramel-like aroma, commonly found in fruits and used in the food industry.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: Another furan derivative with significant applications in flavor and fragrance.
Uniqueness
4,5-Dimethyl-2,3-dihydrofuran is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
4,5-dimethyl-2,3-dihydrofuran | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5-3-4-7-6(5)2/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHBEWLCMFXCFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OCC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297797 | |
Record name | 4,5-dimethyl-2,3-dihydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1487-16-7 | |
Record name | 2,3-Dihydro-4,5-dimethylfuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1487-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 118163 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001487167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC118163 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-dimethyl-2,3-dihydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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